N-Methyl-2-(4-sulfamoylphenoxy)acetamide
CAS No.:
Cat. No.: VC17445868
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O4S |
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Molecular Weight | 244.27 g/mol |
IUPAC Name | N-methyl-2-(4-sulfamoylphenoxy)acetamide |
Standard InChI | InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) |
Standard InChI Key | OWAIQBJORAIQKG-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
N-Methyl-2-(4-sulfamoylphenoxy)acetamide belongs to the benzenesulfonamide family, distinguished by a phenoxy bridge linking the sulfamoylphenyl group to an N-methylacetamide moiety. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 260.27 g/mol . The IUPAC name derives from its substitution pattern: the acetamide group at position 2 of the phenoxy chain is N-methylated, while the phenyl ring at position 4 bears a sulfamoyl (-SO₂NH₂) group.
Molecular Architecture
The compound’s structure integrates three functional domains:
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Sulfamoylphenyl group: A benzene ring substituted at the para position with a sulfamoyl group, known for its electron-withdrawing properties and role in enzyme binding.
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Phenoxy bridge: An oxygen atom connects the phenyl ring to the acetamide chain, influencing solubility and conformational flexibility.
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N-Methylacetamide: The terminal methyl group on the acetamide nitrogen modulates lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂O₄S |
Molecular Weight | 260.27 g/mol |
CAS Number | 1549443-43-7 |
IUPAC Name | N-Methyl-2-(4-sulfamoylphenoxy)acetamide |
Solubility | Not publicly available |
Synthetic Routes and Optimization
While detailed protocols for synthesizing N-Methyl-2-(4-sulfamoylphenoxy)acetamide are scarce, its production likely follows strategies employed for analogous sulfonamide derivatives. A plausible pathway involves:
Step 1: Sulfamoylation of 4-Hydroxyacetophenone
4-Hydroxyacetophenone reacts with chlorosulfonic acid to introduce the sulfamoyl group, yielding 4-sulfamoylphenol.
Step 2: Etherification
The phenolic oxygen of 4-sulfamoylphenol undergoes nucleophilic substitution with 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide linkage.
Step 3: Purification
Crude product is purified via recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature .
Table 2: Hypothetical Synthesis Parameters
Parameter | Condition |
---|---|
Reaction Temperature | 80–100°C |
Solvent | Dimethylformamide (DMF) |
Catalyst | Potassium carbonate |
Yield | 60–75% (estimated) |
Target | Proposed Mechanism |
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Dihydrofolate Reductase | Competitive inhibition |
Carbonic Anhydrase IX | Zinc ion chelation |
Bacterial Cell Wall | Peptidoglycan disruption |
Industrial Status and Challenges
N-Methyl-2-(4-sulfamoylphenoxy)acetamide is listed as discontinued in commercial catalogs, with no active suppliers as of April 2025 . This discontinuation likely stems from:
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Limited Demand: Niche research applications and competition from newer sulfonamide analogs.
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Synthetic Complexity: Multi-step synthesis with moderate yields may hinder cost-effective production.
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Regulatory Hurdles: Increasing scrutiny on sulfonamide derivatives due to toxicity concerns.
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